molecular formula C9H14N2O2S B3284060 N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide CAS No. 77812-86-3

N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide

Cat. No.: B3284060
CAS No.: 77812-86-3
M. Wt: 214.29 g/mol
InChI Key: GZPBMGVKWGJDIF-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide (CAS 77812-86-3) is a chemical compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 . It belongs to the sulfonamide class of chemicals, a group known for a wide spectrum of pharmacological activities beyond their well-known antibacterial effects, including roles as carbonic anhydrase inhibitors, and in diuresis, hypoglycemia, and anti-inflammatory applications . Sulfonamides are recognized as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) in bacteria, and they also effectively inhibit carbonic anhydrase (CA) isozymes, which are involved in critical physiological processes like respiration and pH homeostasis . Compounds featuring the methylaminobenzene-sulfonamide structure have been specifically synthesized and evaluated for their inhibitory properties on human carbonic anhydrase I and II (hCA I and hCA II), highlighting their value in enzymology and medicinal chemistry research . Researchers should note that this compound has multiple hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It is recommended to store the product in a dark place under an inert atmosphere at room temperature . This product is for research purposes only and is not intended for human or animal use.

Properties

IUPAC Name

N,N-dimethyl-4-(methylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-10-8-4-6-9(7-5-8)14(12,13)11(2)3/h4-7,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPBMGVKWGJDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879590
Record name N,N-DIMETHYL-4-METHYLAMINOBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71398-48-6
Record name N,N-DIMETHYL-4-METHYLAMINOBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

a) N,N-Diethyl-4-methylbenzene-1-sulfonamide ()

  • Structure : The benzene ring is substituted with a methyl group at position 4 and a diethylsulfonamide group at position 1.

b) 3-Amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide ()

  • Structure: Features a morpholine ring at position 4 and an amino group at position 3.
  • Implications : Enhanced solubility and bioavailability compared to the target compound, making it more suitable for pharmaceutical applications .

c) 4-Acetyl-N,N-dimethylbenzenesulfonamide ()

  • Structure: Contains an acetyl group at position 4 instead of a methylamino group.
  • Implications : May exhibit distinct spectroscopic signatures, such as downfield shifts in $^{13}\text{C NMR}$ for the carbonyl carbon (~200 ppm) .

d) N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide ()

  • Structure : A 3,4-dimethoxyphenethyl group is attached to the sulfonamide nitrogen.
  • Implications : Likely to exhibit stronger intermolecular interactions in crystal packing, as observed in for similar derivatives .

Physicochemical Properties

Compound Purity Key Spectral Data (NMR, IR) Reference
N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide N/A No reported data N/A
3-Amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide ≥97% $^{1}\text{H NMR}$ (DMSO-d6): δ 2.85 (s, 6H, N(CH3)2), 3.75 (m, 4H, morpholine)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide N/A IR (KBr): 3270 cm⁻¹ (N-H), 1150 cm⁻¹ (S=O)

Biological Activity

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide, commonly known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Methylamino group : Contributes to its reactivity.
  • Sulfonamide moiety : Integral for its antibacterial properties.

The molecular formula is C9H14N2O2SC_9H_{14}N_2O_2S, with a sulfonamide functional group (-SO2NH2) that is pivotal in its biological interactions.

Antibacterial Properties

This compound exhibits significant antibacterial activity. Research indicates that it acts as an inhibitor of dihydropteroate synthase, a key enzyme in bacterial folate synthesis. This inhibition leads to:

  • Bactericidal effects against various pathogens.
  • Minimum Inhibitory Concentration (MIC) values indicating effective concentrations for inhibiting bacterial growth.

Table 1 summarizes the antibacterial efficacy of this compound against selected bacteria:

BacteriaMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus510
Escherichia coli816
Streptococcus pneumoniae48

These results highlight its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

Emerging studies suggest that this compound may also have anticancer properties. It has been observed to induce apoptosis in cancer cells and inhibit cell proliferation. The compound's mechanism involves:

  • Disruption of mitochondrial function.
  • Inhibition of oxidative phosphorylation (OXPHOS), which is critical for cancer cell metabolism.

In vitro studies have demonstrated IC50 values indicating the concentration required to inhibit cell growth by 50%, with notable results in pancreatic cancer models .

Case Studies

A recent study focused on the compound's role as an OXPHOS inhibitor demonstrated significant cytotoxicity in cancer cells under glucose-deprived conditions. The compound was found to deplete ATP production effectively, underscoring its potential application in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide, and how are reaction conditions optimized?

  • The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes sulfonylation of a substituted aniline derivative followed by methylation. Critical parameters include:

  • Temperature control : Reactions often proceed at 0–5°C during sulfonylation to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency .
  • Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization are used to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and methyl group integration .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Quantifies purity and detects trace impurities (<0.1%) .

Q. What are the primary challenges in scaling up synthesis for research quantities?

  • Byproduct formation : Competing N-methylation or over-sulfonylation can occur; optimizing stoichiometry (e.g., 1.2 equivalents of methylating agent) minimizes this .
  • Solvent recovery : Dichloromethane (DCM) is often recycled via distillation to reduce costs .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve contradictions in spectroscopic data for sulfonamide derivatives?

  • Case study : Discrepancies in NMR chemical shifts may arise from conformational flexibility. DFT calculations (e.g., B3LYP/6-311+G(d,p)) model optimized geometries and predict shifts, enabling cross-validation with experimental data .
  • Application : Use Gaussian or ORCA software to simulate spectra and identify dominant conformers .

Q. What experimental strategies are effective for analyzing the compound’s interactions with biological targets?

  • In vitro assays :

  • Enzyme inhibition : Measure IC50_{50} values using fluorogenic substrates (e.g., for proteases) .
  • Binding kinetics : Surface plasmon resonance (SPR) quantifies association/dissociation rates .
    • Molecular docking : AutoDock Vina predicts binding modes to proteins (e.g., carbonic anhydrase isoforms) .

Q. How do researchers address discrepancies in biological activity data across studies?

  • Methodological audit :

  • Cell line variability : Use standardized cell lines (e.g., HEK293 or HeLa) with mycoplasma testing .
  • Solvent effects : Ensure DMSO concentrations are <0.1% to avoid cytotoxicity artifacts .
    • Meta-analysis : Pool data from multiple studies using fixed-effects models to identify trends .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies :

  • Acidic/basic hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24 hours; monitor via HPLC .
  • Thermal stress : Store at 60°C for 1 week to assess solid-state stability .
    • Stabilizers : Co-crystallization with cyclodextrins improves aqueous solubility and photostability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.